Fazarabina
Descripción general
Descripción
Fazarabine, también conocido como Arabinofuranosil-5-azacitosina, es un nucleósido de pirimidina sintético. Combina el azúcar arabinosa de la arabinósido de citosina con la base triacina de la 5-azacitidina. Este compuesto ha demostrado actividad contra una variedad de xenotrasplantes de tumores sólidos humanos, incluidos los cánceres de colon, pulmón y mama .
Aplicaciones Científicas De Investigación
Fazarabine ha sido estudiado ampliamente por sus propiedades antitumorales. Ha demostrado actividad contra una variedad de xenotrasplantes de tumores sólidos humanos, incluidos los cánceres de colon, pulmón y mama . En ensayos clínicos, la fazarabine se ha utilizado para tratar pacientes con neoplasias malignas refractarias, incluidos tumores sólidos y leucemia . El compuesto también se utiliza en la investigación para estudiar los mecanismos de inhibición de la síntesis de ADN y la muerte de células tumorales .
Mecanismo De Acción
Fazarabine ejerce sus efectos inhibiendo la síntesis de ADN. Se fosforila mediante la quinasa de desoxicitidina para formar trifosfato de fazarabine, que compite con la timidina para su incorporación al ADN. Esta incorporación inhibe la síntesis de ADN, lo que lleva a la muerte de células tumorales y la necrosis tumoral . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la ADN polimerasa y la incorporación del trifosfato de fazarabine al ADN .
Análisis Bioquímico
Biochemical Properties
Fazarabine is an N-glycosyl-1,3,5-triazine that is 4-amino-1,3,5-triazin-2(1H)-one substituted by a β-D-arabinofuranosyl residue via an N-glycosidic linkage . It interacts with enzymes and proteins involved in DNA synthesis and repair, thereby disrupting these processes and leading to cell death .
Cellular Effects
Fazarabine has been shown to have significant effects on various types of cells. It can cause cytotoxicity at high doses . The compound’s effects on cell function include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fazarabine exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The compound’s ability to reverse epimutations is the basis of its use in novel strategies for cancer therapy .
Temporal Effects in Laboratory Settings
The effects of Fazarabine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Fazarabine vary with different dosages in animal models
Metabolic Pathways
Fazarabine is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Fazarabine se sintetiza combinando el azúcar arabinosa de la arabinósido de citosina con la base triacina de la 5-azacitidina. La ruta sintética implica la formación de un enlace N-glucosídico entre el azúcar arabinosa y la base triacina. Las condiciones de reacción típicamente implican el uso de la quinasa de desoxicitidina para fosforilar la fazarabine a su forma trifosfato, que compite con la timidina para la incorporación al ADN .
Análisis De Reacciones Químicas
Fazarabine experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son menos comunes para la fazarabine debido a su estructura estable del anillo de triacina.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el anillo de triacina.
Fosforilación: Fazarabine se fosforila mediante la quinasa de desoxicitidina para formar su forma trifosfato activa.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la quinasa de desoxicitidina para la fosforilación y varios disolventes como el dimetilsulfóxido (DMSO) para estabilizar el compuesto durante la síntesis . Los principales productos formados a partir de estas reacciones son el trifosfato de fazarabine y otros derivados fosforilados.
Comparación Con Compuestos Similares
Fazarabine es similar a otros análogos de nucleósidos como la arabinósido de citosina y la 5-azacitidina. Incorpora características estructurales de ambos compuestos, lo que la hace única. A diferencia de la arabinósido de citosina, la fazarabine es resistente a la desaminación por la desaminasa de citidina, lo que aumenta su estabilidad y eficacia . Compuestos similares incluyen:
Arabinósido de citosina: Se utiliza principalmente en el tratamiento de la leucemia.
5-Azacitidina: Se utiliza en el tratamiento de síndromes mielodisplásicos y ciertos tipos de leucemia.
La combinación única de fazarabine del azúcar arabinosa y la base triacina le proporciona propiedades antitumorales distintas y resistencia a la degradación enzimática, lo que la convierte en un compuesto valioso en la investigación y el tratamiento del cáncer .
Actividad Biológica
Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside that combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. It has been primarily investigated for its potential as an anti-cancer agent due to its unique mechanism of action involving DNA methylation inhibition and its activity against various human solid tumors.
Fazarabine functions as a DNA methyltransferase inhibitor (DNMTi), which plays a crucial role in the regulation of gene expression through DNA methylation. The inhibition of DNMTs can enhance tumor antigen presentation and improve the immune response against tumors by:
- Promoting the expression of tumor-associated antigens (TAA)
- Enhancing cytotoxic T lymphocyte (CTL) function
- Modulating immunosuppressive cells
These mechanisms make fazarabine a candidate for combination therapies aimed at improving anti-tumor immunity .
Efficacy in Cancer Treatment
Fazarabine has shown varying levels of efficacy in clinical trials:
- Phase II Trials : A study involving patients with refractory metastatic colon cancer reported no objective clinical responses; however, one patient experienced stabilization of liver metastases for seven months . The drug was administered via continuous infusion, with neutropenia being the primary toxicity observed.
- Non-Small Cell Lung Cancer : Another Phase II trial indicated that fazarabine demonstrated no significant activity in patients with metastatic non-small cell lung cancer, suggesting limited effectiveness in this population .
Preclinical Studies
In preclinical models, fazarabine has exhibited activity against several human solid tumor xenografts, including colon, lung, and breast cancers. Its performance was noted to be superior to its parent compounds, such as cytosine arabinoside and 5-azacytidine .
Case Studies
A notable case involved a patient with advanced colon cancer who received fazarabine. Despite the lack of overall clinical responses in the trial, this individual maintained stable disease for an extended period, highlighting the potential for individualized responses to treatment .
Toxicity Profile
The primary toxicity associated with fazarabine is neutropenia, which was consistent across various studies. Other common side effects such as thrombocytopenia, nausea, vomiting, and stomatitis were notably absent or minimal. This narrow toxicity profile suggests that fazarabine may be suitable for combination therapies with hematopoietic growth factors to mitigate myelosuppression .
Summary of Clinical Findings
Propiedades
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859335 | |
Record name | 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-67-2, 65886-71-7 | |
Record name | 5-azacytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | FAZARABINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.